2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
Description
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS: 1250704-17-6) is a non-proteinogenic α-amino acid derivative featuring a pyrazole ring substituted at the β-position of the propanoic acid backbone. With a molecular weight of 169.18 g/mol and a purity of 95% (as reported in laboratory-grade samples), this compound is characterized by its amino group at C2 and a methyl group at the same carbon, conferring steric and electronic uniqueness . Its synthesis typically involves regioselective condensation and aza-Michael addition reactions, as exemplified in pyrazole-containing amino acid derivatives . Notably, it has been identified as a flavor-related compound in cherries, correlating with plum-like flavors, sweetness, and astringency .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)5-10-4-2-3-9-10/h2-4H,5,8H2,1H3,(H,11,12) |
InChI Key |
OTTIYQKNLOFVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 2-amino-2-methylpropanoic acid with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or pyrazole groups are replaced by other functional groups. Common reagents include halides and alkylating agents.
Condensation: This reaction involves the combination of the compound with other molecules to form larger structures, often facilitated by acidic or basic catalysts.
Scientific Research Applications
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazole-Containing Propanoic Acid Derivatives
Biological Activity
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid, also known as dihydrochloride salt, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
- Molecular Formula : C₇H₁₁N₃O₂
- Molecular Weight : Approximately 169.19 g/mol
- SMILES Notation : CC(CN1C=CC=N1)(C(=O)O)N
- InChI Key : OTTIYQKNLOFVIS-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid exhibits various biological activities, primarily focusing on its role as a modulator in neurotransmitter systems and potential anti-inflammatory effects.
The compound's pyrazole ring is crucial for its interaction with biological targets. It has been shown to bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways. Such interactions may lead to therapeutic effects in conditions like anxiety and depression.
Anti-inflammatory Effects
A study conducted by researchers at MDPI highlighted the compound's potential as an anti-inflammatory agent. The study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
Neurotransmitter Modulation
Research published in a pharmacological journal indicated that 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid could enhance the release of neurotransmitters such as serotonin and dopamine. This modulation may provide insights into its use for managing mood disorders and enhancing cognitive function.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | Contains a pyrazole ring | Potential anti-inflammatory effects |
| 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid | One less methyl group on pyrazole | Modulates different biological pathways |
| 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoic acid | Varies in pyrazole substituents | Different receptor interaction profiles |
Safety and Toxicity
While the compound shows promise in therapeutic applications, safety data is limited. Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary before clinical applications can be considered.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
